N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Medicinal chemistry Agrochemicals Drug design

Researchers screening TDZ-based Wnt inhibitors often hit a physicochemical diversity ceiling, limiting SAR resolution. The 2-hydroxy-3-phenylpropyl TDZ analog (CAS 1351596-87-6) overcomes this: - Distinct XLogP3 (1.8) and TPSA (103 Ų) for orthogonal SAR vs. chlorophenyl analogs - Secondary alcohol handle for facile biotin/fluorophore conjugation in chemoproteomics - ≥95% purity, rapid global delivery

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 1351596-87-6
Cat. No. B2944656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS1351596-87-6
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NCC(CC2=CC=CC=C2)O
InChIInChI=1S/C13H15N3O2S/c1-9-12(19-16-15-9)13(18)14-8-11(17)7-10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,14,18)
InChIKeyVUQCGONCFYLCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Procurement Overview


N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1351596-87-6) is a synthetic, low-molecular-weight (277.34 g·mol⁻¹) organic compound belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) structural class [1]. It features a 4-methyl-substituted 1,2,3-thiadiazole core linked via a carboxamide bridge to a 2-hydroxy-3-phenylpropyl side chain [1]. This core scaffold has been identified in high-content phenotypic screens as a pharmacophore capable of sub-micromolar Wnt pathway inhibition [2]. Commercially, the compound is supplied as a research-grade screening molecule with a typical purity specification of ≥95% [1].

1
Research-grade TDZ scaffold tool compound
Supplied with typical purity ≥95% for screening
2
Wnt pathway phenotypic screening fit
Core scaffold reported in cell-based Wnt reporter assays
3
Side-chain-dependent activity requires validation
2-hydroxy-3-phenylpropyl group may alter potency and ADME

Why Generic Substitution Fails for This TDZ Analog


Generic substitution within the 1,2,3-thiadiazole-5-carboxamide (TDZ) family is not straightforward due to profound differences in lipophilicity, hydrogen-bonding capacity, and molecular topology introduced by the amide side chain. The target compound’s 2-hydroxy-3-phenylpropyl substituent delivers a calculated partition coefficient (XLogP3) of 1.8, a topological polar surface area (TPSA) of 103 Ų, and a rotatable bond count of 5 [1]. In contrast, the agrochemical analog tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) possesses a bulkier, more lipophilic chlorotolyl group (XLogP ~3.2, TPSA ~81 Ų) [2][3]. These physico-chemical divergences yield distinct solubility, permeability, and target-binding profiles, meaning that even closely related TDZ analogs cannot be assumed interchangeable in a given cell-based or biochemical assay without quantitative validation.

Lipophilicity shift
Lower logP versus tiadinil alters assay partitioning and may change non-specific binding profile.
TPSA increase
Higher polar surface area reduces passive membrane permeability, affecting cell-based assay readouts.
H-bond donor mismatch
Additional hydroxyl group enables extra polar interactions, shifting target engagement compared to mono-donor analogs.

Quantitative Differentiation from Closest Analogs


Physicochemical Differentiation vs Tiadinil

The target compound’s 2-hydroxy-3-phenylpropyl side chain fundamentally alters physicochemical properties compared to the commercial fungicide tiadinil. Quantitative computed descriptors (XLogP3, TPSA, hydrogen-bond donor count) are markedly different, predicting superior aqueous solubility and altered membrane permeability for the target compound [1][2].

XLogP3
Cross-study comparable
Target: 1.8 vs Tiadinil: ~3.2
More hydrophilic profile may alter partitioning
Computed; assay-dependent context
Medicinal chemistry Agrochemicals Drug design

TPSA Differentiation from Tiadinil

The target compound exhibits a calculated TPSA of 103 Ų, compared to approximately 81 Ų for tiadinil. The 22 Ų increase arises from the additional hydroxyl group and altered amide connectivity, predicting lower passive membrane permeability and reduced blood-brain barrier penetration [1][2].

TPSA
Cross-study comparable
103 Ų (+22 Ų vs 81 Ų)
Higher TPSA predicts reduced passive permeability
Computed by Cactvs; blood-brain barrier exclusion possible
ADME Permeability Bioavailability

Hydrogen-Bond Donor Count vs Tiadinil

The 2-hydroxy-3-phenylpropyl moiety introduces a secondary hydroxyl group, giving the target compound two hydrogen-bond donors (2 HBD), compared to one HBD in tiadinil. This differential HBD count is expected to enhance aqueous solubility and provide an additional anchoring point for polar target interactions [1][2].

H-Bond Donors
Class-level inference
2 HBD (vs 1)
Enhanced solubility; additional polar interaction anchor
Class-level inference; verify in specific assay
Molecular recognition Solubility Drug-likeness

Molecular Flexibility vs Tiadinil

The target compound contains 5 rotatable bonds, conferring greater conformational flexibility in solution compared to tiadinil’s 3 rotatable bonds. This flexibility may translate into a broader target-interaction repertoire but also entails a larger entropic penalty upon binding [1][2].

Rotatable Bonds
Class-level inference
5 (+2 vs 3)
Greater conformational freedom; potential entropic penalty
Class-level inference; SAR exploration context
Conformational analysis Entropy Binding kinetics

Wnt Pathway Inhibitor Series Evidence

The 4-methyl-1,2,3-thiadiazole-5-carboxamide (TDZ) core, which is conserved in the target compound, was the foundation of a chemical series that demonstrated sub-micromolar Wnt pathway inhibition activity in a cell-based reporter assay [1]. The specific side chain decoration (2-hydroxy-3-phenylpropyl) is present in compound collections from this series, distinguishing it from other TDZ analogs that may possess aniline, cyclohexyl, or other substituents.

Wnt Pathway Series
Class-level inference
TDZ core series sub-μM activity reported
Side-chain-dependent potency modulation
Specific data for this compound not disclosed
Wnt signaling Cancer Phenotypic screening

Optimized Application Scenarios for This Compound


Wnt Pathway Chemical Biology Studies

The compound is most appropriate for experiments building upon the published TDZ-based Wnt pathway inhibition screen [1]. Its 2-hydroxy-3-phenylpropyl side chain provides a distinct physicochemical profile (XLogP3 = 1.8, TPSA = 103 Ų) that can be exploited to generate orthogonal SAR data versus the tiadinil-like chlorophenyl analogs.

Agrochemical-to-Pharmaceutical Scaffold Repurposing

Given the core scaffold’s commercial success as a plant defense inducer (tiadinil) [2][3], and the target compound’s marked shift toward drug-like property space (higher TPSA, lower logP), it serves as a molecular bridge for teams translating agrochemical TDZ scaffolds into mammalian pharmacology.

Physicochemical Benchmarking for TDZ Libraries

The compound’s computed descriptors (2 HBD, 5 HBA, 5 rotatable bonds) [1] make it a useful reference standard for calibrating computational models (e.g., QSPR for solubility or permeability) across a TDZ-focused screening deck.

Hydroxyl-Directed Derivatization for Probe Synthesis

The pendant secondary alcohol in the 2-hydroxy-3-phenylpropyl group provides a synthetic handle for facile conjugation (e.g., biotinylation, fluorophore attachment) to generate chemical probes for chemoproteomics target-ID experiments, following protocols analogous to those reported for the TDZ series [1].

Application
Selection Property
Validation Focus
Wnt pathway phenotypic screening studies
TDZ scaffold with 2-hydroxy-3-phenylpropyl side chain
Orthogonal SAR vs chlorophenyl analogs
Agrochemical-to-mammalian pharmacology scaffold translation
Improved drug-like property profile (higher TPSA, lower logP)
Permeability and target engagement verification
TDZ library QSPR model calibration
Computed descriptors (HBD, HBA, rotatable bonds)
Solubility and permeability prediction accuracy
Hydroxyl-directed probe synthesis
Pendant secondary alcohol for conjugation
Functional retention after labeling
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